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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine
CAS No.: 24068-20-0
Cat. No.: B433966

Get Quote

Executive Summary

(Butan-2-yl)(2-phenylethyl)amine is a synthetic N-substituted phenethylamine derivative
characterized by the addition of a sec-butyl group to the nitrogen atom of the phenethylamine
(PEA) backbone. Unlike unsubstituted PEA, which has a negligible biological half-life (<10
minutes) due to rapid degradation by Monoamine Oxidase B (MAO-B), the sec-butyl
substitution introduces significant steric hindrance. This structural modification serves two
primary pharmacokinetic functions: it shields the amine from immediate oxidative deamination
and increases lipophilicity, thereby enhancing blood-brain barrier (BBB) permeability.

Primary Application Context: Investigational neuroscience, forensic toxicology, and
sympathomimetic drug design.

Physicochemical Profiling

Understanding the physicochemical properties is the prerequisite for predicting the Absorption,
Distribution, Metabolism, and Excretion (ADME) behaviors.
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Value Pharmacokinetic
Property . . L
(Experimental/Predicted) Implication
Molecular Formula Ci12H1oN --
] Small molecule; favorable for
Molecular Weight 177.29 g/mol

passive diffusion.

LogP (Octanol/Water)

~3.2 — 3.4 (Predicted)

High lipophilicity; predicts
complete oral absorption and

significant CNS penetration.

pKa (Base)

~9.8-10.1

Predominantly ionized
(cationic) at physiological pH
(7.4), but sufficient non-ionized
fraction exists for membrane

transport.

Stereochemistry

1 Chiral Center (sec-butyl)

Exists as (R)- and (S)-
enantiomers. Stereoselective

metabolism is highly probable.

Solubility

Low in water (free base); High
(HCl salt)

Formulation as a hydrochloride
salt is required for aqueous

solubility.

Absorption & Bioavailability
Mechanism of Absorption

Due to its lipophilic nature (LogP > 3) and low molecular weight, N-sec-butyl-PEA follows First-

Order Kinetics via passive transcellular diffusion.

o Gastrointestinal (Gl) Stability: The N-sec-butyl group protects the molecule from gastric acid

hydrolysis.

o Permeability: High. The non-ionized fraction at intestinal pH (6.0-7.4) readily traverses the

enterocyte lipid bilayer.

Bioavailability (F)
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Unlike PEA, which suffers from extensive presystemic metabolism (First-Pass Effect) by
intestinal MAO-A/B, N-sec-butyl-PEA exhibits enhanced oral bioavailability.

e Predicted F: >60% (compared to <5% for PEA).

o Rationale: The bulky N-substituent prevents the molecule from fitting into the catalytic tunnel
of MAO enzymes during first-pass transit through the liver.

Distribution
Volume of Distribution (Vd)

The compound is expected to have a large Volume of Distribution (Vd > 3-5 L/kg), indicating
extensive tissue binding.

¢ Protein Binding: Moderate (50—70%). Albumin and Alpha-1-acid glycoprotein (AAG) are the
primary carriers.

e CNS Penetration: Rapid. The addition of the four-carbon alkyl chain significantly increases
lipid solubility compared to the parent PEA, facilitating rapid equilibration across the Blood-
Brain Barrier (BBB).

Metabolism (Core Analysis)

This is the most critical differentiator from standard phenethylamines. The metabolism shifts
from direct deamination (MAO-dependent) to oxidative dealkylation (CYP-dependent).

Phase I: Oxidative N-Dealkylation (Major Pathway)

The primary clearance mechanism is N-dealkylation mediated by hepatic Cytochrome P450
enzymes.

e Enzymes Involved: CYP2D6 (major), CYP3A4 (minor).

o Reaction: The sec-butyl group is hydroxylated at the alpha-carbon, leading to an unstable
carbinolamine intermediate, which collapses to release 2-Butanone and Phenethylamine
(PEA).
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 Significance: This is a bioactivation-then-inactivation pathway. The metabolite PEAis a
potent trace amine but is rapidly destroyed by MAO.

Phase I: N-Hydroxylation (Minor/Toxicological Pathway)

Secondary amines can undergo N-hydroxylation to form N-hydroxy-N-sec-butyl-PEA.

e Risk: N-hydroxylamines can oxidize further to nitrones, which may form Metabolic
Intermediate (MI) complexes with the heme iron of CYP450, potentially leading to
mechanism-based inhibition (suicide inhibition) of the enzyme.

Phase Il: Conjugation

Resulting primary amines and subsequent carboxylic acids (Phenylacetic acid) undergo
glucuronidation or glycine conjugation (forming Phenylacetylglycine) for renal elimination.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between stability and degradation.
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Figure 1: Predicted metabolic cascade of N-sec-butyl-PEA. The rate-limiting step is the initial
CYP-mediated dealkylation.

Excretion
e Primary Route: Renal excretion.
+ pH Dependence: As a basic drug (pKa ~10), urinary excretion is highly pH-dependent.

o Acidic Urine (pH < 6.0): lonization increases; reabsorption decreases; clearance
increases.
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o Alkaline Urine (pH > 7.5): Non-ionized fraction increases; tubular reabsorption increases;
half-life extends.

o Half-Life (t1/2): Estimated at 3—6 hours (human equivalent), significantly longer than PEA
(<10 min) but shorter than Methamphetamine (9-12 hours) due to the lability of the
secondary amine.

Experimental Protocols

To validate the pharmacokinetics described above, the following standardized protocols are
recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

) and metabolic half-life.

o Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein
concentration).

e Incubation Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test
Compound (1 uM).

e Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-generating
system (1 mM NADPH final).

e Sampling: Aliquot 50 pL att =0, 5, 15, 30, 45, and 60 min.

e Quenching: Immediately add 150 pL ice-cold Acetonitrile (containing Internal Standard, e.g.,
Tolbutamide).

e Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
o Monitoring: Track loss of parent (m/z 178 — 91 transition for tropylium ion).

e Calculation: Plot In(% remaining) vs. time. Slope
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gives

Protocol B: Plasma Protein Binding (Equilibrium
Dialysis)

Objective: Determine fraction unbound (
) to correct potency estimates.
e Apparatus: RED (Rapid Equilibrium Dialysis) device.
o Setup:
o Chamber A: Plasma spiked with N-sec-butyl-PEA (5 uM).
o Chamber B: Isotonic Phosphate Buffer (PBS).
» Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

¢ Analysis: Sample both chambers. Match matrix (add plasma to buffer samples, buffer to
plasma samples) before extraction.

¢ Quantification: LC-MS/MS. Calculate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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